molecular formula C11H11BrClNO4 B8167465 4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran

4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran

Cat. No.: B8167465
M. Wt: 336.56 g/mol
InChI Key: MLUVQUFEFITTTP-UHFFFAOYSA-N
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Description

4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran is an organic compound characterized by its unique structure, which includes a bromine, chlorine, and nitro group attached to a phenoxy ring, linked to a tetrahydro-2H-pyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chlorophenol, undergoes nitration to introduce the nitro group.

    Bromination: The nitrated product is then brominated to add the bromine atom.

    Phenoxy Formation: The brominated nitrophenol is reacted with tetrahydro-2H-pyran under basic conditions to form the phenoxy linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Coupling: Boronic acids or esters with palladium catalysts under mild conditions.

Major Products

    Substitution: Products with various functional groups replacing the bromine or chlorine atoms.

    Reduction: 4-(5-Amino-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran
  • 4-Bromotetrahydro-2H-pyran

Uniqueness

This detailed article provides a comprehensive overview of 4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(5-bromo-4-chloro-2-nitrophenoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO4/c12-8-5-11(10(14(15)16)6-9(8)13)18-7-1-3-17-4-2-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUVQUFEFITTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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